molecular formula C18H14N2O3 B2488614 4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477859-48-6

4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid

Cat. No. B2488614
CAS RN: 477859-48-6
M. Wt: 306.321
InChI Key: OMPQGWQGSCEPRE-UHFFFAOYSA-N
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Description

“4-Methylphenoxyacetic acid” is a chemical compound used in laboratory chemicals . It has a molecular formula of C9H10O3 and a molecular weight of 166.176 .


Molecular Structure Analysis

The molecular structure of “4-Methylphenoxyacetic acid” has been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .


Chemical Reactions Analysis

“4-Methylphenoxyacetic acid” has been observed to exhibit good electrophilic properties with a higher electrophilicity index compared to other compounds . The molecular electrostatic potential surface (MESP) has been plotted over the optimized structure to estimate the reactive sites of electrophilic and nucleophilic attacks on the phenoxyacetic acid molecule .


Physical And Chemical Properties Analysis

“4-Methylphenoxyacetic acid” is a slightly beige crystalline powder . The optimized molecular geometry and the fundamental vibrational frequencies of “4-Methylphenoxyacetic acid” have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .

Scientific Research Applications

Herbicidal Activity

Phenoxyacetic acids and their derivatives, including 4MPA, have demonstrated excellent herbicidal properties. Researchers have optimized the molecular geometry and vibrational frequencies of 4MPA using density functional theory (DFT) methods. The theoretically predicted wavenumbers closely match experimental data. The band gap energy of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals charge transfer interactions within the molecule. Notably, 4-acetyl-phenoxyacetic acid (4APA) exhibits strong electrophilic properties, making it a promising herbicide candidate .

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

4MPA serves as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV. These compounds play a crucial role in inhibiting viral replication by targeting reverse transcriptase enzymes .

Suzuki–Miyaura Coupling

The boron reagents derived from 4MPA find applications in Suzuki–Miyaura coupling reactions. This versatile coupling method allows the formation of carbon-carbon bonds under mild conditions, making it valuable in organic synthesis .

Simultaneous Removal of Herbicides

Composite materials containing 4MPA have been investigated for the simultaneous removal of herbicides from aqueous solutions. Specifically, 4MPA contributes to the removal of 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-DCPA). UV-Vis spectroscopy and partial least squares (PLS) methods aid in quantitative determination and simultaneous measurement of these herbicides .

Interaction with Auxin Receptors

Among the phenoxyacetic acid derivatives, 4APA stands out for its strong herbicidal activity. It interacts effectively with the auxin receptor TIR1, demonstrating a binding affinity of -8.56 kcal/mol. Understanding these interactions provides insights into herbicidal behavior .

Potential Agrochemical Applications

Given its herbicidal properties and structural similarity to natural auxins, 4MPA holds promise as an agrochemical. Researchers continue to explore its applications in weed management and crop production .

Safety and Hazards

“4-Methylphenoxyacetic acid” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-7-9-14(10-8-12)23-17-15(18(21)22)11-19-16(20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPQGWQGSCEPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid

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